molecular formula C9H10Cl2O2 B3042738 (3,5-Dichloro-4-ethoxyphenyl)methanol CAS No. 664319-19-1

(3,5-Dichloro-4-ethoxyphenyl)methanol

Cat. No. B3042738
CAS RN: 664319-19-1
M. Wt: 221.08 g/mol
InChI Key: ZLOSOAGZOREYTI-UHFFFAOYSA-N
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Description

“(3,5-Dichloro-4-ethoxyphenyl)methanol” is a chemical compound with the CAS Number: 664319-19-1 . It has a molecular weight of 221.08 and is a solid in physical form . The compound belongs to the family of arylmethanols.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H10Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid with a molecular weight of 221.08 .

Scientific Research Applications

  • Kinetics of La3+-Promoted Methanolysis : This study explores the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, providing insights into potential methodologies for decontaminating toxic byproducts like EA 2192 from VX hydrolysis (Dhar, Edwards, & Brown, 2011).

  • Biotransformation of Fungal Metabolites : Research on the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions, highlights its transformation into various compounds including 3,5-dichloro-4-hydroxybenzyl alcohol (Verhagen, Swarts, Wijnberg, & Field, 1998).

  • Electrochemical Study of Catechol in Methanol : This research focuses on the electrochemical oxidation of catechol in methanol, showing its conversion into different compounds through methoxylation reactions (Nematollahi & Golabi, 1996).

  • Synthesis and Antimicrobial Activity : A study on the synthesis of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones demonstrates their potential as antimicrobial agents (Murthy & Shashikanth, 2012).

  • Solubility Measurement in Various Solvents : Research on the solubility of 2,4-Dichloro-5-methoxypyrimidine in different solvents, including methanol, provides key insights into its chemical properties (Liu et al., 2010).

  • Electrochemical Modification of Glassy Carbon Electrodes : This study investigates the electrocatalytic oxidation of alcohols, including methanol, at nickel-based modified glassy carbon electrodes, relevant for understanding electrochemical processes (Ciszewski & Milczarek, 1996).

  • Photodegradation of Polychlorinated Biphenyls in Methanol : Examines the photolysis of PCBs in methanol, revealing the formation of hydroxylated and methoxylated PCBs (Tang et al., 2018).

properties

IUPAC Name

(3,5-dichloro-4-ethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOSOAGZOREYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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